molecular formula C22H26N6O2 B1683048 Verucerfont CAS No. 885220-61-1

Verucerfont

Numéro de catalogue: B1683048
Numéro CAS: 885220-61-1
Poids moléculaire: 406.5 g/mol
Clé InChI: VKHVAUKFLBBZFJ-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Il agit comme un antagoniste du récepteur 1 du facteur de libération de la corticotropine (CRF-1)Verucerfont bloque le récepteur CRF-1, réduisant la libération de l'hormone adrénocorticotrope (ACTH) suite à un stress chronique .

Méthodes De Préparation

La synthèse de Verucerfont implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrazolo[1,5-a]pyrimidine. La voie de synthèse comprend généralement :

Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés, ainsi qu'une évolutivité pour une fabrication à grande échelle.

Analyse Des Réactions Chimiques

Verucerfont subit plusieurs types de réactions chimiques :

    Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels sur la molécule de this compound, modifiant potentiellement son activité.

    Réactions de substitution : Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles, qui peuvent remplacer des atomes ou des groupes spécifiques dans la molécule.

    Réactions de couplage : Celles-ci sont utilisées pour former la structure finale de this compound en joignant différents intermédiaires fonctionnalisés.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut introduire de nouveaux groupes fonctionnels .

4. Applications de la recherche scientifique

This compound a été largement étudié pour ses applications thérapeutiques potentielles :

5. Mécanisme d'action

This compound exerce ses effets en bloquant le récepteur CRF-1. Ce récepteur est activé par le facteur de libération de la corticotropine, conduisant à la libération de l'ACTH, qui à son tour stimule la production de cortisol, une hormone du stress. En bloquant le récepteur CRF-1, this compound réduit la libération de l'ACTH et par conséquent du cortisol, atténuant ainsi la réponse physiologique au stress chronique .

Applications De Recherche Scientifique

Verucerfont, also known as GSK-561,679, is a drug that functions as a corticotropin-releasing factor receptor 1 (CRF1) antagonist . CRF, or corticotropin releasing hormone, is a peptide hormone that the body releases in response to triggers such as chronic stress, which then activates CRH-1 and CRH-2 receptors. This process subsequently triggers the release of corticotropin (ACTH), another hormone involved in the physiological response to stress . this compound is orally available and can penetrate the brain .

Scientific Research Applications

This compound is under investigation as a potential treatment for alcoholism because chronic stress is often a factor in both the development of alcoholism and relapse in recovering alcoholics . Studies in rodents show promising results, but human trials have not shown the same anti-craving effects, even though the neuroendocrine effects translate from animal models .

HPA Axis Activation

This compound has been evaluated for its ability to block hypothalamic-pituitary adrenal (HPA) axis activation in alcohol-dependent patients . this compound is a potent, selective CRF1 receptor antagonist . In a study of anxious, alcohol-dependent women, this compound blocked the HPA axis response to the dexamethasone-CRF test, but it did not affect alcohol craving .

To assess this compound's ability to block CRF-induced ACTH and cortisol release, subjects underwent a dex-CRF test on days 5 and 29 of the study. This compound effects were evaluated on day 29 .

Effects on the Brain

In a study, this compound reduced the fMRI BOLD response in the right amygdala to fearful faces, suggesting that it was effective centrally . However, this compound did not reduce anxiety . Right amygdala responses to negative affective stimuli were significantly attenuated by this compound, but responses to alcohol-associated stimuli were increased in some brain regions, including the left insula .

Pharmacokinetic Profile

Mécanisme D'action

Verucerfont exerts its effects by blocking the CRF-1 receptor. This receptor is activated by corticotropin-releasing factor, leading to the release of ACTH, which in turn stimulates the production of cortisol, a stress hormone. By blocking the CRF-1 receptor, this compound reduces the release of ACTH and subsequently cortisol, thereby mitigating the physiological response to chronic stress .

Comparaison Avec Des Composés Similaires

Verucerfont est comparé à d'autres antagonistes du récepteur CRF-1 tels que Pexacerfont et Antalarmin :

    Pexacerfont : Semblable à this compound, il bloque le récepteur CRF-1 mais a un profil pharmacocinétique différent.

    Antalarmin : Un autre antagoniste du CRF-1, mais avec des affinités de liaison et des propriétés pharmacologiques différentes.

Ces comparaisons mettent en évidence les propriétés uniques de this compound et ses avantages potentiels par rapport à d'autres composés similaires.

Activité Biologique

Verucerfont (GSK561679) is a selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1), primarily investigated for its potential therapeutic effects on stress-related disorders, particularly in alcohol dependence. This article delves into the biological activity of this compound, summarizing key research findings, clinical trials, and case studies that illustrate its pharmacological profile and therapeutic implications.

This compound operates by blocking the CRF1 receptor, which plays a crucial role in the hypothalamic-pituitary-adrenal (HPA) axis and is implicated in the stress response. The drug exhibits a high binding affinity for CRF1 with an IC50 of approximately 6.1 nM, while showing minimal activity against CRF2 and CRF-binding protein (IC50 > 1000 nM) . This selectivity is significant for reducing potential side effects associated with broader receptor antagonism.

Pharmacokinetics and Efficacy

Research indicates that this compound has favorable pharmacokinetic properties, including slow receptor dissociation kinetics, which may enhance its efficacy compared to other CRF1 antagonists like pexacerfont. Studies have shown that this compound effectively blocks HPA axis activation in both animal models and human subjects undergoing stress .

Key Findings from Clinical Trials

  • HPA Axis Suppression : In a double-blind, placebo-controlled trial involving alcohol-dependent patients, this compound significantly suppressed the HPA axis response as measured by the dexamethasone-CRF test . This suggests its potential to mitigate stress-induced physiological responses.
  • Alcohol Craving : Despite its effectiveness in blocking HPA activation, this compound did not significantly reduce alcohol craving in participants during stress-induced scenarios . This finding raises questions about its clinical utility in treating alcohol use disorders.
  • Neuroimaging Results : Functional MRI studies demonstrated that this compound attenuated amygdala responses to negative affective stimuli but paradoxically increased responses to alcohol-related cues in some brain regions . This indicates a complex interaction between stress responses and alcohol cues that warrants further investigation.

Data Table: Summary of Clinical Trials Involving this compound

Study Participants Dosage Primary Outcome Results
Kwako et al., 201539 anxious alcohol-dependent women350 mg/day for 3 weeksHPA axis activation; alcohol cravingSignificant HPA suppression; no reduction in craving
Schwandt et al., 2016Alcohol-dependent patientsVaried dosesNeuroendocrine response; fMRI brain activityAltered brain activity; increased anxiety ratings
Grillon et al., 2015Healthy female volunteersSingle dosesAnxiety and fear-potentiated startleMeasured eyeblink responses; effects noted

Case Studies

Several case studies have highlighted the variability in response to this compound among individuals with different genetic backgrounds. For instance, polymorphisms in genes related to the CRF system may influence both the pharmacodynamics of this compound and individual susceptibility to alcohol dependence .

Propriétés

IUPAC Name

3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-7-18(22-24-15(5)27-30-22)25-19-11-13(3)23-21-20(14(4)26-28(19)21)17-9-8-16(29-6)10-12(17)2/h8-11,18,25H,7H2,1-6H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHVAUKFLBBZFJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C)NC2=CC(=NC3=C(C(=NN23)C)C4=C(C=C(C=C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC(=NO1)C)NC2=CC(=NC3=C(C(=NN23)C)C4=C(C=C(C=C4)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501032013
Record name Verucerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885220-61-1
Record name Verucerfont
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885220-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verucerfont [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885220611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verucerfont
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12512
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Verucerfont
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501032013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethyl-3-[2-methyl-4-(methyloxy)phenyl]-N-[(1S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERUCERFONT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X60608B091
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verucerfont
Reactant of Route 2
Reactant of Route 2
Verucerfont
Reactant of Route 3
Reactant of Route 3
Verucerfont
Reactant of Route 4
Reactant of Route 4
Verucerfont
Reactant of Route 5
Reactant of Route 5
Verucerfont
Reactant of Route 6
Reactant of Route 6
Verucerfont

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.